Superior Dual Cholinesterase Inhibition: 4-Substituted Indazole Outperforms 3- and 5-Position Analogs
In vitro enzyme inhibition assays demonstrate that (1H-Indazol-4-yl)methanamine dihydrochloride exhibits IC50 values of 0.39 μM against acetylcholinesterase (AChE) and 0.28 μM against butyrylcholinesterase (BChE). In direct comparison, the 3-substituted regioisomer (1H-Indazol-3-yl)methanamine dihydrochloride shows weaker inhibition with IC50 values of 0.58 μM (AChE) and 0.45 μM (BChE), representing a 1.5-fold reduction in potency. The 2H-indazol-4-yl isomer displays further attenuated activity (AChE IC50 = 0.75 μM, BChE IC50 = 0.60 μM). This data confirms that the 4-substitution pattern on the 1H-indazole scaffold confers optimal cholinesterase inhibitory activity compared to alternative regioisomers .
| Evidence Dimension | Cholinesterase inhibitory activity (AChE and BChE) |
|---|---|
| Target Compound Data | AChE IC50 = 0.39 μM; BChE IC50 = 0.28 μM |
| Comparator Or Baseline | (1H-Indazol-3-yl)methanamine dihydrochloride: AChE IC50 = 0.58 μM, BChE IC50 = 0.45 μM; (2H-Indazol-4-yl)methanamine dihydrochloride: AChE IC50 = 0.75 μM, BChE IC50 = 0.60 μM |
| Quantified Difference | 4-isomer is 1.5-fold more potent than 3-isomer against AChE; 1.6-fold more potent against BChE |
| Conditions | In vitro enzyme inhibition assay (details not fully specified in source) |
Why This Matters
Researchers targeting cholinesterase enzymes for neurodegenerative disease models should prioritize the 4-substituted indazole due to its quantifiably superior potency over regioisomeric alternatives.
